Structural Identity and Physicochemical Baseline Versus Common N‑Phenethylbenzamide Scaffolds
The compound’s computed logP (XLogP3 = 4.6) and topological polar surface area (56.8 Ų) are derived from its unique combination of a 4‑phenoxy substituent and a 3,4‑dimethoxyphenethyl side chain [1]. The closest identified analog – N‑[2‑(3,4‑dimethoxyphenyl)ethyl]‑3,4‑dimethoxybenzamide (CAS 102011‑15‑4) – differs by replacement of the 4‑phenoxy group with a 3,4‑dimethoxy substitution, resulting in a lower molecular weight (345.4 g/mol) and a higher hydrogen‑bond acceptor count (5 vs. 4) that would be expected to alter both lipophilicity and target‑binding geometry [2]. No quantitative biological comparison between the two compounds has been reported in the public domain.
| Evidence Dimension | Molecular weight and hydrogen‑bond acceptor count |
|---|---|
| Target Compound Data | MW = 377.4 g/mol; H‑bond acceptors = 4; XLogP3 = 4.6 [1] |
| Comparator Or Baseline | N‑[2‑(3,4‑dimethoxyphenyl)ethyl]‑3,4‑dimethoxybenzamide (CAS 102011‑15‑4): MW = 345.4 g/mol; H‑bond acceptors = 5 [2] |
| Quantified Difference | ΔMW = +32.0 g/mol; ΔH‑bond acceptors = −1 |
| Conditions | Computed descriptors (PubChem 2025 release); no biological assay context available |
Why This Matters
Procurement for structure‑activity relationship (SAR) studies requires exact chemical identity because even a single substituent change can invert biological activity; substituting the 4‑phenoxy derivative with a dimethoxy analog without confirmatory data would invalidate SAR conclusions.
- [1] PubChem. (2025). Compound Summary: Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy- (CID 9246024). National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary: N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide (CID 102011-15-4). National Center for Biotechnology Information. View Source
